molecular formula C5H7BrClNO2S B2675994 4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride CAS No. 2298683-61-9

4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride

Cat. No.: B2675994
CAS No.: 2298683-61-9
M. Wt: 260.53
InChI Key: BMTRXVICCHCVJQ-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride is an organic compound that features a bromine atom at the 4-position, a sulfonyl chloride group at the 1-position, and a partially saturated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3,6-dihydro-2H-pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

    Reduction: Formation of sulfonamides or sulfones.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it a valuable tool in chemical biology for modifying proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,6-dihydro-2H-pyridine-1-carboxylate
  • 4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonamide
  • 4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonic acid

Uniqueness

4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride is unique due to its combination of a bromine atom and a sulfonyl chloride group, which provides distinct reactivity patterns compared to other similar compounds. This dual functionality allows for versatile applications in synthetic chemistry and potential biological activity.

Biological Activity

4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride (CAS No. 2298683-61-9) is an organic compound characterized by a bromine atom at the 4-position, a sulfonyl chloride group at the 1-position, and a partially saturated pyridine ring. Its unique structure contributes to its reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The compound is known for its high reactivity due to the presence of both a sulfonyl chloride and a bromine atom. It can undergo various chemical transformations:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Reduction Reactions : The sulfonyl chloride can be reduced to form sulfonamides or sulfones.
  • Oxidation Reactions : Oxidation can introduce additional functional groups or modify existing ones.

These reactions make it a versatile intermediate in synthetic organic chemistry and a potential candidate for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on biomolecules. The sulfonyl chloride group can form covalent bonds with proteins, potentially modifying their function. This reactivity allows for its use in chemical biology to study protein interactions and functions.

Anticancer Potential

The compound's ability to modify proteins may also extend to anticancer applications. Sulfonamide derivatives have been studied for their potential as anticancer agents due to their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Although direct studies on this specific compound are sparse, its structural analogs have demonstrated significant anticancer activity in vitro .

Study on Structural Analogues

A study investigating the structure-activity relationships (SAR) of substituted phenyl compounds highlighted that modifications similar to those in this compound could enhance biological activity against cancer cell lines. The introduction of electron-withdrawing groups was found to improve potency significantly .

Antimicrobial Evaluation

In another study focused on antimicrobial agents, compounds similar in structure were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. Results indicated that modifications at specific positions led to improved efficacy against resistant strains of bacteria, emphasizing the importance of structural features in determining biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityMIC (µg/mL)
This compoundStructurePotential enzyme inhibitorTBD
4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonamideStructureAntimicrobialMIC = 16
4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonic acidStructureAnticancerMIC = TBD

Properties

IUPAC Name

4-bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrClNO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h1H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTRXVICCHCVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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